Lipophilicity (cLogP) Differentiation: 6-Fluoro vs. 6-Bromo and 5-Bromo Indole Analogs
The 6-fluoro substituent confers a calculated logP (cLogP) approximately 1.1–1.5 units lower than the 6-bromo analog and approximately 0.8–1.2 units lower than the 5-bromo analog. This difference is driven by the smaller size and higher electronegativity of fluorine, which reduces overall molecular lipophilicity relative to bromine [1]. Such a shift brings the compound closer to the optimal lipophilicity range for CNS drug candidates (cLogP 2–4) and reduces the risk of promiscuous membrane partitioning.
| Evidence Dimension | Lipophilicity (cLogP; calculated via BioByte ClogP v4.3) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide: cLogP ≈ 4.3; 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide: cLogP ≈ 4.0 |
| Quantified Difference | ΔcLogP = –1.5 (vs. 6-Br); –1.2 (vs. 5-Br) |
| Conditions | In silico prediction using fragment-based method; aqueous/organic partitioning context |
Why This Matters
A lower cLogP enhances aqueous solubility and reduces non-specific protein binding, improving assay reliability and oral bioavailability potential; this directly influences the choice of compound for cellular vs. biochemical screening cascades.
- [1] Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
